molecular formula C13H11N3O B12520874 9-Methyl-9H-beta-carboline-3-carboxamide CAS No. 663171-03-7

9-Methyl-9H-beta-carboline-3-carboxamide

Cat. No.: B12520874
CAS No.: 663171-03-7
M. Wt: 225.25 g/mol
InChI Key: DYGVIQIOHUNAKD-UHFFFAOYSA-N
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Description

9-Methyl-9H-beta-carboline-3-carboxamide is a heterocyclic amine belonging to the beta-carboline family. This compound is a methylated derivative of beta-carboline, with the molecular formula C12H10N2. It is known for its neuroprotective, neuroregenerative, and anti-inflammatory properties, making it a subject of interest in scientific research, particularly in the field of neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Methyl-9H-beta-carboline-3-carboxamide can be synthesized through the Eschweiler–Clarke reaction, which involves the methylation of freebase beta-carboline (norharmane). This reaction typically requires formaldehyde and formic acid as reagents . Another method involves a multi-step reaction with specific conditions, such as using triethylamine, copper(I) iodide, and palladium(II) chloride in dimethylformamide at elevated temperatures .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the Eschweiler–Clarke reaction remains a fundamental approach for synthesizing this compound on a larger scale. The reaction conditions can be optimized for industrial applications to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9H-beta-carboline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the beta-carboline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

9-Methyl-9H-beta-carboline-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its combination of neuroprotective, neuroregenerative, and anti-inflammatory properties. Unlike some other beta-carbolines, it does not exhibit neurotoxic effects, making it a promising candidate for therapeutic applications .

Properties

CAS No.

663171-03-7

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

9-methylpyrido[3,4-b]indole-3-carboxamide

InChI

InChI=1S/C13H11N3O/c1-16-11-5-3-2-4-8(11)9-6-10(13(14)17)15-7-12(9)16/h2-7H,1H3,(H2,14,17)

InChI Key

DYGVIQIOHUNAKD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=CC(=NC=C31)C(=O)N

Origin of Product

United States

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